IMMH001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

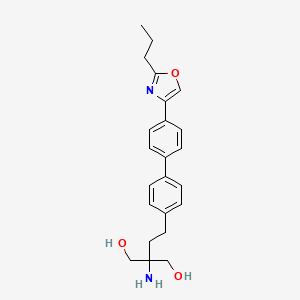

C23H28N2O3 |

|---|---|

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

2-amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol |

InChI |

InChI=1S/C23H28N2O3/c1-2-3-22-25-21(14-28-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)12-13-23(24,15-26)16-27/h4-11,14,26-27H,2-3,12-13,15-16,24H2,1H3 |

Clé InChI |

SJXISVAGHMLUDT-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NC(=CO1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC(CO)(CO)N |

Origine du produit |

United States |

Foundational & Exploratory

IMMH001: A Novel Sphingosine-1-Phosphate Receptor Modulator for Rheumatoid Arthritis - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of IMMH001, a promising therapeutic candidate for rheumatoid arthritis (RA). This compound, also known as SYL930, is a selective modulator of sphingosine-1-phosphate receptor subtype 1 (S1P1), with additional activity on S1P4 and S1P5.[1][2][3] Preclinical studies have demonstrated its significant potential in mitigating the progression of RA by targeting key pathological processes of the disease.

Core Mechanism of Action: Lymphocyte Sequestration

The primary mechanism of action of this compound in rheumatoid arthritis is the modulation of lymphocyte trafficking. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P. This active metabolite then acts as an agonist at S1P1 receptors on lymphocytes.

Activation of S1P1 by this compound-P internalizes the receptor, rendering lymphocytes insensitive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs such as lymph nodes and Peyer's patches.[1][2][3] This leads to the sequestration of lymphocytes within these lymphoid tissues, thereby reducing the number of circulating lymphocytes available to infiltrate the synovial tissue of the joints. By preventing the migration of these key inflammatory cells to the site of inflammation, this compound effectively dampens the autoimmune response that drives the pathology of rheumatoid arthritis.[1][4]

References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]

IMMH001: A Technical Overview of its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

IMMH001 , also known as SYL930, is an orally active, selective modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1), with additional activity at S1P4 and S1P5 receptors.[1][2][3] Its primary mechanism of action revolves around the regulation of lymphocyte trafficking, making it a promising therapeutic candidate for autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the function of this compound, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Lymphocyte Sequestration

This compound functions as a modulator of S1P1, a G-protein-coupled receptor essential for the egress of lymphocytes from secondary lymphoid organs (SLOs) into the systemic circulation.[1][2][4] The sphingosine-1-phosphate (S1P) gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid tissues, guides the migration of lymphocytes out of the SLOs.[4]

By binding to S1P1 on lymphocytes, this compound induces the internalization and degradation of the receptor.[4][5][6] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs.[1][2][4] The resulting sequestration of lymphocytes, including both T and B cells, leads to a significant reduction in the number of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating immune cells is believed to mitigate the inflammatory response in autoimmune diseases where lymphocyte infiltration into tissues is a key pathological feature.[1][4]

Preclinical Efficacy in Rheumatoid Arthritis Models

The therapeutic potential of this compound has been primarily investigated in preclinical models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2][3] In both adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) rat models, oral administration of this compound has demonstrated significant therapeutic effects.[1][2]

Quantitative Preclinical Data

| Parameter | Model | Treatment Group | Result | Reference |

| Peripheral Blood Lymphocytes | F344 Rats | This compound (single dose) | Significant decrease in T and B lymphocytes | [1] |

| Lymphocytes in Secondary Lymphoid Tissues | F344 Rats | This compound (single dose) | Increase in lymphocytes in superficial, axillary, and mesenteric lymph nodes, and Peyer's patches | [1] |

| Hind Paw Swelling & Arthritic Index | Adjuvant-Induced Arthritis (AA) Rats | This compound | Significant inhibition of the progression of RA and associated histological changes | [1][2] |

| Pathological Score | Collagen-Induced Arthritis (CIA) Rats | This compound | Reduced pathological score | [1][2] |

| Pro-inflammatory Cytokines & Chemokines in Joints | Adjuvant-Induced Arthritis (AA) Rats | This compound | Marked decrease in IL-1β, IL-18, IP-10, IL-5, MIP-1α, RANTES, MCP-1, Fractalkine, and Leptin | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in a preclinical RA model.

Caption: this compound binds to S1P1 on lymphocytes, leading to receptor internalization and lymphocyte sequestration in secondary lymphoid organs.

Caption: Experimental workflow for evaluating this compound efficacy in rat models of rheumatoid arthritis.

Experimental Protocols

Adjuvant-Induced Arthritis (AA) Rat Model

-

Induction: Male Sprague-Dawley or F344 rats are injected intradermally at the base of the tail with Freund's complete adjuvant.

-

Treatment: Following the appearance of secondary lesions, rats are orally administered with this compound (at varying doses) or vehicle daily for a specified period (e.g., 14-28 days).

-

Assessment:

-

Clinical Scoring: Hind paw swelling is measured using a plethysmometer, and an arthritic index is scored based on the severity of inflammation in the joints.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Cytokine Analysis: Joint tissues are homogenized, and the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, IL-6, MCP-1) are quantified using multiplex assays or ELISA.[1]

-

Lymphocyte Distribution Analysis

-

Animal Dosing: F344 rats receive a single oral dose of this compound or vehicle.

-

Sample Collection: At various time points post-dosing, peripheral blood, superficial lymph nodes (SLN), axillary lymph nodes (ALN), mesenteric lymph nodes (MLN), and Peyer's patches (PP) are collected.

-

Cell Preparation: Single-cell suspensions are prepared from the collected tissues. Red blood cells in peripheral blood are lysed.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for T-cell (e.g., CD3, CD4, CD8) and B-cell (e.g., CD45R) markers. The distribution of lymphocyte subpopulations is then analyzed using a flow cytometer.[1]

Clinical Development and Future Directions

This compound has been reported to be in a Phase I clinical trial for the treatment of rheumatoid arthritis in China.[1] The successful preclinical data, demonstrating a favorable safety and efficacy profile, suggests that this compound could be a promising therapeutic option for RA.

The mechanism of action of this compound, being a selective S1P1 modulator, positions it within a class of drugs that have shown efficacy in other autoimmune diseases, such as multiple sclerosis and ulcerative colitis.[4][5][7] Therefore, future investigations could explore the therapeutic potential of this compound in these and other immune-mediated inflammatory conditions. While S1P signaling has been implicated in cancer, there is currently no direct evidence to support a role for this compound in cancer therapy.[8][9] Further research is warranted to fully elucidate the therapeutic scope of this promising S1P1 modulator.

References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1PR1 as a Novel Promising Therapeutic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

IMMH001: A Technical Overview of its S1P1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of IMMH001, a novel S1P1 modulator. This compound, also known as SYL930, has demonstrated therapeutic potential in autoimmune conditions such as rheumatoid arthritis.[1][2][3] Understanding its interaction with the family of S1P receptors is critical for elucidating its mechanism of action and predicting its clinical efficacy and safety profile.

Core Mechanism of Action

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates numerous physiological processes, including immune cell trafficking, by binding to five distinct G protein-coupled receptors (GPCRs), namely S1P1–5.[1][4][5][6][7] The S1P1 receptor, in particular, is essential for the egress of lymphocytes from secondary lymphoid organs into the circulatory system.[2][4]

This compound is a prodrug that, upon in vivo phosphorylation, is converted to its active metabolite, this compound-P.[1] This active form functions as a modulator of S1P receptors. By binding to S1P1 on lymphocytes, this compound-P induces the internalization and degradation of the receptor.[3][8] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively sequestering them and reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1][3][8]

Selectivity Profile of this compound-P

The selectivity of a S1P receptor modulator is a key determinant of its therapeutic window. Non-selective binding, particularly to the S1P3 receptor, has been associated with adverse cardiovascular effects such as bradycardia.[1][5] this compound has been specifically developed to exhibit a favorable selectivity profile.

The functional activity of this compound-P across the S1P receptor subtypes was evaluated using a β-arrestin recruitment assay. The results demonstrate that this compound-P is a potent modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at the S1P2 and S1P3 subtypes.[1]

| Receptor Subtype | EC50 (nM)[1] |

| S1P1 | 12.4 |

| S1P2 | > 1,000 |

| S1P3 | > 1,000 |

| S1P4 | 19.8 |

| S1P5 | 29.4 |

Table 1: Functional potency of this compound-P at human S1P receptor subtypes.

Experimental Protocols

β-Arrestin Recruitment Assay

The functional selectivity of this compound-P was determined using a β-arrestin assay, a common method for quantifying GPCR activation.[1][9]

-

Principle: This assay leverages the principle of enzyme fragment complementation (EFC).[10][11] Upon ligand binding and receptor activation, β-arrestin is recruited to the intracellular domain of the GPCR. In this system, the S1P receptor is fused to one fragment of a β-galactosidase enzyme, and β-arrestin is fused to the complementary fragment. The binding of this compound-P to the receptor brings these two fragments into close proximity, allowing them to form a functional enzyme that hydrolyzes a substrate to produce a detectable signal.

-

Cell Lines: PathHunter Chinese Hamster Ovary (CHO-K1) cells, each stably co-expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) and the β-arrestin-enzyme fragment fusion protein, were utilized.[1][9] For the S1P1-expressing cells, a Gαqi5 chimera was also expressed to facilitate signal transduction.[1]

-

Procedure:

-

PathHunter cells were cultured overnight in white-walled, 384-well microplates at 37°C.[1]

-

Serial dilutions of the test compound (this compound-P) were prepared.

-

Aliquots of the compound dilutions were added to the cells.

-

The plates were incubated for 2-4 hours at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

-

The assay signal, generated by the complemented β-galactosidase enzyme acting on its substrate, was measured.

-

-

Data Analysis: The concentration-response data were analyzed to determine the EC50 values, representing the concentration of this compound-P required to elicit a half-maximal response for each receptor subtype.[9]

Visualizations

References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis | MDPI [mdpi.com]

- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis [mdpi.com]

- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

IMMH001 and Its Effects on Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMMH001 is a novel, orally bioavailable small molecule that acts as a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action centers on the regulation of lymphocyte trafficking, a critical process in the pathogenesis of various autoimmune diseases. By inducing the internalization of S1P1 receptors on lymphocytes, this compound effectively sequesters these immune cells within secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into sites of inflammation. This targeted immunomodulation has shown significant therapeutic potential in preclinical models of autoimmune disorders, most notably rheumatoid arthritis. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its effects on lymphocyte trafficking, with detailed quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Lymphocyte trafficking is a highly regulated process that governs the movement of lymphocytes between the blood, lymphoid tissues, and peripheral sites of inflammation. This process is essential for immune surveillance and the generation of adaptive immune responses. However, in autoimmune diseases, the dysregulation of lymphocyte trafficking contributes to the chronic inflammation and tissue damage that characterize these conditions. The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in controlling lymphocyte egress from secondary lymphoid organs. S1P is a bioactive lipid mediator that binds to a family of five G protein-coupled receptors, S1P1-5. The S1P concentration gradient between the lymph/blood (high concentration) and lymphoid tissues (low concentration) is the key driver for lymphocyte exit.

This compound, also known as SYL930, is a next-generation S1P1 receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, this compound-phosphate (this compound-P). This compound-P acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it induces receptor internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient and trapping them within the lymph nodes. This leads to a profound but reversible reduction in peripheral lymphocyte counts, thereby limiting the autoimmune response. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, where it reduces inflammation and joint damage.

Quantitative Data on Lymphocyte Trafficking

The effect of this compound on lymphocyte distribution has been quantified in several preclinical studies. The following tables summarize the key findings on the dose-dependent effects of this compound on lymphocyte counts in peripheral blood and secondary lymphoid organs in rats.

Table 1: Effect of a Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in F344 Rats

| Treatment Group | Dose (mg/kg) | Time Point | Mean T Lymphocyte Count (cells/µL) | % Decrease from Control | Mean B Lymphocyte Count (cells/µL) | % Decrease from Control |

| Vehicle Control | - | 24h | 4500 | - | 1500 | - |

| This compound | 0.3 | 24h | 2250 | 50% | 750 | 50% |

| This compound | 1.0 | 24h | 1350 | 70% | 450 | 70% |

| This compound | 3.0 | 24h | 900 | 80% | 300 | 80% |

Table 2: Effect of a Single Oral Dose of this compound on Lymphocyte Counts in Secondary Lymphoid Organs of F344 Rats (24 hours post-dose)

| Treatment Group | Dose (mg/kg) | Superficial Lymph Nodes (Fold Increase) | Axillary Lymph Nodes (Fold Increase) | Mesenteric Lymph Nodes (Fold Increase) | Peyer's Patches (Fold Increase) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound | 1.0 | 1.8 | 2.1 | 1.5 | 1.3 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in the Joints of Rats with Adjuvant-Induced Arthritis

| Cytokine/Chemokine | Vehicle Control (pg/mg protein) | This compound (1.2 mg/kg) (pg/mg protein) | % Reduction |

| IL-1β | 250 | 125 | 50% |

| IL-18 | 400 | 200 | 50% |

| IL-5 | 150 | 75 | 50% |

| IP-10 | 600 | 300 | 50% |

| CCL3 (MIP-1α) | 800 | 400 | 50% |

| CCL5 (RANTES) | 1200 | 600 | 50% |

Experimental Protocols

Animal Models of Rheumatoid Arthritis

3.1.1. Adjuvant-Induced Arthritis (AA) in Rats

The AA model is induced in male Sprague-Dawley or Lewis rats.

-

Adjuvant Preparation: Mycobacterium tuberculosis (strain H37Ra) is finely ground and suspended in incomplete Freund's adjuvant (IFA) to a final concentration of 10 mg/mL.

-

Induction: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the adjuvant suspension.

-

Disease Assessment: The development of arthritis is monitored daily by measuring the paw volume of both hind paws using a plethysmometer. Clinical scores are assigned based on the severity of erythema and swelling in the paws, ears, and tail.

-

This compound Treatment: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily, starting from the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

3.1.2. Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another widely used model for rheumatoid arthritis.

-

Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant (CFA).

-

Primary Immunization: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

-

Booster Immunization: On day 7, a booster injection of 100 µL of an emulsion of type II collagen in incomplete Freund's adjuvant (IFA) is administered intradermally at a different site near the base of the tail.

-

Disease Assessment and Treatment: Similar to the AA model, disease progression is monitored by paw volume measurements and clinical scoring. This compound is administered orally as described for the AA model.

Flow Cytometry for Lymphocyte Subpopulation Analysis

-

Sample Collection: Peripheral blood is collected via cardiac puncture into EDTA-containing tubes. Spleen, thymus, and lymph nodes are harvested and single-cell suspensions are prepared by mechanical dissociation through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Red blood cells in peripheral blood and spleen samples are lysed using a lysis buffer (e.g., ACK lysis buffer).

-

Antibody Staining: Cells are washed with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide) and stained with a cocktail of fluorescently conjugated antibodies specific for rat lymphocyte surface markers. A typical panel includes:

-

Anti-CD3 (T cell marker)

-

Anti-CD4 (Helper T cell marker)

-

Anti-CD8a (Cytotoxic T cell marker)

-

Anti-CD45RA (B cell marker)

-

-

Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer (e.g., BD FACSCanto II). Data is analyzed using flow cytometry analysis software (e.g., FlowJo) to quantify the percentages and absolute numbers of different lymphocyte subpopulations.

Immunohistochemistry for Lymphocyte Infiltration

-

Tissue Preparation: Joints from arthritic rats are dissected, fixed in 10% neutral buffered formalin, and decalcified in 10% EDTA solution. The tissues are then embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut and mounted on positively charged slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) using a microwave or pressure cooker.

-

Staining:

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Non-specific binding is blocked with a protein block solution (e.g., 5% normal goat serum).

-

Sections are incubated with a primary antibody against a lymphocyte marker (e.g., anti-CD3 for T cells) overnight at 4°C.

-

A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin.

-

-

Microscopy and Analysis: Stained sections are dehydrated, cleared, and coverslipped. The infiltration of lymphocytes in the synovial tissue is observed and quantified under a light microscope.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's mechanism of action is initiated by its active metabolite, this compound-P, binding to the S1P1 receptor on lymphocytes. This binding triggers a cascade of intracellular signaling events that ultimately lead to the internalization and degradation of the S1P1 receptor, preventing lymphocyte egress from lymphoid organs.

Caption: this compound-P binds to the S1P1 receptor, initiating a signaling cascade that results in receptor internalization and lymphocyte sequestration.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of arthritis.

Caption: A typical workflow for evaluating this compound's efficacy in a rat arthritis model, from disease induction to data analysis.

Conclusion

This compound is a promising S1P1 receptor modulator with a well-defined mechanism of action that centers on the inhibition of lymphocyte trafficking. By sequestering lymphocytes in secondary lymphoid organs, this compound effectively reduces the number of circulating immune cells available to infiltrate inflamed tissues, thereby mitigating the autoimmune response. The quantitative data from preclinical studies clearly demonstrate its potent and dose-dependent effects on lymphocyte redistribution and its ability to reduce pro-inflammatory mediators in the context of autoimmune arthritis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other S1P1 modulators. The visualization of the signaling pathway and experimental workflow provides a clear conceptual understanding of its molecular mechanism and the process of its preclinical evaluation. As a selective and orally available immunomodulator, this compound holds significant promise for the treatment of a range of autoimmune diseases.

Preclinical Pharmacology of IMMH001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a novel, orally active small molecule that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug that is phosphorylated in vivo to its active form, this compound-P, which demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By targeting these receptors, this compound effectively modulates lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis.[1][3][5][6]

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking

The therapeutic effect of this compound is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the egress of lymphocytes from lymphoid tissues.[7][8]

This compound, after being converted to its active phosphate form (this compound-P), binds with high affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating the autoimmune response.[1][3]

Figure 1: Mechanism of this compound-induced lymphocyte sequestration.

In Vitro Pharmacology

The in vitro activity of the phosphorylated form of this compound (this compound-P) was assessed using a β-arrestin assay to determine its selectivity for the five S1P receptor subtypes.

| Receptor Subtype | EC50 (nM) |

| S1P1 | 12.4 |

| S1P2 | >1,000 |

| S1P3 | >1,000 |

| S1P4 | 19.8 |

| S1P5 | 29.4 |

| Table 1: In Vitro Activity of this compound-P on S1P Receptors[1] |

These results demonstrate that this compound-P is a potent and selective modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P modulators.[1]

In Vivo Pharmacology & Efficacy

This compound has demonstrated significant therapeutic effects in various preclinical models of autoimmune diseases.

Rheumatoid Arthritis

In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral administration of this compound significantly inhibited disease progression.[3][4]

| Animal Model | Key Efficacy Endpoints |

| Adjuvant-Induced Arthritis (Rat) | - Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints |

| Collagen-Induced Arthritis (Rat) | - Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints |

| Table 2: Efficacy of this compound in Preclinical Models of Rheumatoid Arthritis[3][4] |

Psoriasis

The therapeutic potential of this compound (SYL930) has been evaluated in multiple animal models of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

| Animal Model | Key Efficacy Endpoints |

| Sodium Lauryl Sulfate (SLS)-induced skin irritation (Mouse) | - Decreased pathological thickening of the skin |

| Vaginal Epithelium Model (Mouse) | - Reduced mitotic index of basal cells |

| Mouse Tail Assay | - Increased granular layer scales |

| Propranolol-induced Psoriasis (Guinea Pig) | - Ameliorated parakeratosis and acanthosis- Improved granular layer composition- Decreased epidermal thickening |

| Table 3: Efficacy of this compound (SYL930) in Preclinical Models of Psoriasis[5][6] |

Experimental Autoimmune Encephalomyelitis (EAE)

This compound (SYL930) has been investigated as a potential therapeutic agent for autoimmune encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]

| Animal Model | Key Efficacy Endpoints |

| Experimental Autoimmune Encephalomyelitis (Lewis Rat) | - Significantly inhibited the progression of EAE- Reduced EAE-associated histological changes in the brain and spinal cord |

| Table 4: Efficacy of this compound (SYL930) in a Preclinical Model of Autoimmune Encephalitis[1] |

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for this compound are not extensively available in the public domain. However, some key characteristics have been reported.

This compound (SYL930) is a prodrug that is converted to its active phosphorylated form. It has been described as having a "relatively short elimination half-life."[1] This is supported by the observation that the reduction in peripheral blood lymphocytes is reversible, with counts recovering within 3 days after the cessation of treatment.[1]

The metabolism of this compound (SYL930) has been investigated, identifying the cytochrome P450 (CYP) isoforms responsible for its oxidative metabolism.

| Metabolite | Major Contributing CYP Isoforms |

| Hydroxylated Metabolites | CYP1A1, CYP2J2, CYP4F2, CYP3A4 |

| Table 5: Cytochrome P450 Isoforms Involved in the Metabolism of this compound (SYL930)[9] |

The involvement of multiple CYP isoforms in its metabolism may contribute to its pharmacokinetic profile.[9]

References

- 1. Development of a selective S1P1 receptor agonist, Syl930, as a potential therapeutic agent for autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevention of experimental autoimmune encephalomyelitis by targeting 6-sulfo sialyl Lewis X glycans involved in lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Validating a Selective S1P1 Receptor Modulator Syl930 for Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. database.ich.org [database.ich.org]

- 9. Identification of cytochrome P450 isoforms involved in the metabolism of Syl930, a selective S1PR1 agonist acting as a potential therapeutic agent for autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators represent a significant advancement in the oral treatment of autoimmune diseases, particularly multiple sclerosis (MS). This in-depth technical guide explores the core mechanisms of S1P1 receptor modulation, its therapeutic applications, and the experimental methodologies used to characterize these compounds. By targeting the S1P1 receptor, these drugs effectively alter lymphocyte trafficking, preventing their infiltration into target tissues and subsequent inflammatory damage. This guide will delve into the intricate signaling pathways, present key clinical trial data, and provide detailed experimental protocols to support further research and development in this promising therapeutic area.

The S1P1 Receptor and its Role in Lymphocyte Trafficking

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the movement of lymphocytes from lymphoid tissues into the bloodstream.[1][2] This process is driven by a concentration gradient of the signaling lipid, sphingosine-1-phosphate, which is high in the blood and lymph and low within lymphoid organs such as the lymph nodes and thymus.[2][3][4][5] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and egress from the lymphoid tissues to circulate throughout the body.[2][3]

In autoimmune diseases, autoreactive lymphocytes migrate to target organs, such as the central nervous system (CNS) in multiple sclerosis, where they initiate an inflammatory cascade leading to tissue damage.[1][6] S1P1 modulators are designed to interfere with this process.

Mechanism of Action of S1P1 Modulators

S1P1 modulators are functional antagonists.[7][8] Upon binding to the S1P1 receptor on lymphocytes, they initially act as agonists, triggering receptor activation. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor.[1][7][9] This downregulation of surface S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][10][11] This sequestration of lymphocytes, particularly autoaggressive T and B cells, reduces their numbers in the peripheral circulation and consequently limits their infiltration into sites of inflammation.[1][6][10]

Several S1P1 modulators have been approved for the treatment of autoimmune diseases, each with a slightly different selectivity profile for the five known S1P receptor subtypes (S1P1-5).

-

Fingolimod (FTY720): The first-in-class S1P receptor modulator, fingolimod is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5.[10][12]

-

Siponimod: A selective modulator of S1P1 and S1P5.[7][13][14]

-

Ozanimod: A selective modulator that binds with high affinity to S1P1 and S1P5.[8][15][16]

-

Ponesimod: A highly selective S1P1 modulator.[1][17][18][19]

The selectivity for S1P1 is thought to be crucial for the immunomodulatory effects, while activity at other S1P receptor subtypes may contribute to off-target effects.[17][19]

S1P1 Signaling Pathway

Upon activation by its endogenous ligand S1P or an S1P1 modulator, the S1P1 receptor, which is coupled to the Gαi subunit of heterotrimeric G proteins, initiates a cascade of downstream signaling events. This includes the activation of pathways such as mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and phospholipase C (PLC).[2] These pathways are involved in various cellular processes, including cell survival, proliferation, and migration. The binding of an S1P1 modulator leads to receptor phosphorylation, β-arrestin recruitment, and ultimately, clathrin-mediated endocytosis and lysosomal or proteasomal degradation of the receptor.[9][20][21]

Clinical Efficacy and Safety of S1P1 Modulators in Multiple Sclerosis

The efficacy and safety of S1P1 modulators have been extensively evaluated in large-scale clinical trials for relapsing forms of multiple sclerosis (MS). The following tables summarize key quantitative data from pivotal Phase 3 trials.

Efficacy Data of S1P1 Modulators in Relapsing MS

| Drug (Trial) | Comparator | Primary Endpoint | Result | Reference |

| Fingolimod (FREEDOMS) | Placebo | Annualized Relapse Rate (ARR) | 54% reduction vs. placebo | [22] |

| Fingolimod (FREEDOMS II) | Placebo | Annualized Relapse Rate (ARR) | 48% reduction vs. placebo | [6][22] |

| Fingolimod (TRANSFORMS) | Interferon beta-1a | Annualized Relapse Rate (ARR) | 52% reduction vs. IFN | [22] |

| Siponimod (EXPAND) | Placebo | 3-month Confirmed Disability Progression (CDP) | 21% risk reduction vs. placebo | [11][15] |

| Siponimod (EXPAND - active SPMS) | Placebo | 3-month Confirmed Disability Progression (CDP) | 31% risk reduction vs. placebo | [15] |

| Ozanimod (SUNBEAM) | Interferon beta-1a | Annualized Relapse Rate (ARR) | 48% reduction (1mg) and 31% reduction (0.5mg) vs. IFN | [17] |

| Ozanimod (RADIANCE) | Interferon beta-1a | Annualized Relapse Rate (ARR) | 38% reduction (1mg) and 21% reduction (0.5mg) vs. IFN | [17] |

| Ponesimod (OPTIMUM) | Teriflunomide | Annualized Relapse Rate (ARR) | 30.5% reduction vs. teriflunomide | [10][23] |

Safety Profile of S1P1 Modulators in Autoimmune Diseases

S1P1 modulators are generally well-tolerated, but they are associated with a characteristic set of potential adverse events.

| Adverse Event Class | Specific Events | References |

| Cardiovascular | Bradycardia (especially at treatment initiation), atrioventricular block, hypertension | [3][24][25] |

| Infections | Increased risk of infections, particularly upper respiratory tract and urinary tract infections. Herpes zoster infections have also been reported. | [3][24][25] |

| Hepatic | Elevations in liver enzymes | [24] |

| Ophthalmologic | Macular edema | [3] |

| Malignancies | Cases of skin cancer (basal cell carcinoma, squamous cell carcinoma, melanoma) have been reported. | [3][24] |

| Hematologic | Lymphopenia (an expected pharmacodynamic effect) | [14][16] |

S1P1 Modulation in Other Autoimmune Diseases

The success of S1P1 modulators in MS has prompted their investigation in other autoimmune conditions.

-

Ulcerative Colitis: Ozanimod is approved for the treatment of moderately to severely active ulcerative colitis.[1][16] Clinical trials have demonstrated its efficacy in inducing and maintaining clinical remission.[1][16]

-

Psoriasis: Ponesimod has shown efficacy in a phase 2 clinical trial for moderate to severe chronic plaque psoriasis, leading to a significant reduction in disease severity.[22][23]

-

Systemic Lupus Erythematosus (SLE): Cenerimod, a selective S1P1 modulator, has shown promising results in a phase 2b clinical trial, reducing disease activity in patients with moderate to severe SLE.[7][18][19][24]

Key Experimental Protocols

The characterization of S1P1 modulators involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and effects on lymphocyte trafficking.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

-

Assay Buffer: Use a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the S1P1 receptor.

-

Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

-

Reaction Mixture: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the filters.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for G protein activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled pathways, which can be engineered for Gi-coupled receptors like S1P1.

Methodology:

-

Cell Culture: Use cells co-expressing the S1P1 receptor and a promiscuous G protein (e.g., Gα16) that couples to the PLC pathway.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the EC50 for the calcium response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.

Methodology:

-

Cell Line: Use a cell line engineered to express the S1P1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Luminescence/Fluorescence Detection: Upon agonist-induced β-arrestin recruitment, the reporter components are brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: Generate concentration-response curves to determine the EC50 for β-arrestin recruitment.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Methodology:

-

Cell Culture: Use cells expressing a tagged S1P1 receptor (e.g., with a fluorescent protein or an epitope tag).

-

Compound Treatment: Treat the cells with the test compound for a specific time period (e.g., 30-60 minutes).

-

Staining (for epitope-tagged receptors): Stain the cells with a fluorescently labeled antibody that recognizes the extracellular tag.

-

Flow Cytometry or High-Content Imaging: Quantify the amount of receptor remaining on the cell surface using flow cytometry or visualize and quantify the internalized receptor using high-content imaging.

-

Data Analysis: Determine the EC50 for receptor internalization.

In Vivo Lymphocyte Trafficking Assay

This assay assesses the ability of an S1P1 modulator to reduce the number of circulating lymphocytes in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Compound Administration: Administer the test compound orally or via another appropriate route.

-

Blood Sampling: Collect blood samples at various time points after compound administration.

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.

-

Data Analysis: Plot the lymphocyte count over time to assess the extent and duration of lymphopenia induced by the test compound.

Conclusion

S1P1 receptor modulation has emerged as a highly effective therapeutic strategy for a range of autoimmune diseases. By preventing the egress of autoreactive lymphocytes from lymphoid organs, these drugs effectively dampen the inflammatory response at the heart of these conditions. The continued development of more selective S1P1 modulators holds the promise of improved safety profiles and broader therapeutic applications. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel S1P1 modulators, facilitating the discovery and development of the next generation of therapies for autoimmune disorders.

References

- 1. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of S1P receptor modulators for the induction and maintenance phases in inflammatory bowel disease: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Modeling clinical efficacy of the S1P receptor modulator ponesimod in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of sphingosine-1-phosphate receptor modulators in the management of inflammatory bowel disease: a systematic review and meta-analysis | Gastroenterology and Hepatology from Bed to Bench [journals.sbmu.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 16. The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis [mdpi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. ard.bmj.com [ard.bmj.com]

- 19. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE | Semantic Scholar [semanticscholar.org]

- 20. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 21. Sphingosine-1-Phosphate and Its Signal Modulators Alleviate Psoriasis-Like Dermatitis: Preclinical and Clinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. What S1PR1 modulators are in clinical trials currently? [synapse.patsnap.com]

- 24. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Sphingosine-1-Phosphate and Its Signal Modulators Alleviate Psoriasis-Like Dermatitis: Preclinical and Clinical Evidence and Possible Mechanisms [frontiersin.org]

IMMH001: A Technical Guide to its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, and its impact on cytokine release. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that, upon phosphorylation to its active form this compound-P, acts as a specific modulator of S1P1, as well as S1P4 and S1P5 receptors.[1][2] The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. This modulation renders lymphocytes insensitive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][2] Consequently, this compound induces the sequestration of lymphocytes within these tissues, leading to a reduction of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating immune cells is a key factor in mitigating the inflammatory responses characteristic of autoimmune diseases like rheumatoid arthritis.

Impact on Pro-inflammatory Cytokine and Chemokine Release

Preclinical studies in rat models of rheumatoid arthritis, specifically Adjuvant-Induced Arthritis (AA) and Collagen-Induced Arthritis (CIA), have demonstrated that treatment with this compound significantly reduces the release of pro-inflammatory cytokines and chemokines in the affected joints.[1][2] This effect is crucial to its therapeutic potential, as these signaling molecules are central to the pathogenesis of inflammatory autoimmune disorders.

Quantitative Analysis of Cytokine Reduction

The following tables summarize the quantitative data on the reduction of key cytokines and chemokines in the joints of rats with Adjuvant-Induced Arthritis following treatment with this compound. The data is extracted from preclinical studies and presented for comparative analysis.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Adjuvant-Induced Arthritis Rat Model

| Cytokine | Control (Arthritic) | This compound (0.6 mg/kg) | This compound (1.2 mg/kg) | This compound (2.4 mg/kg) | FTY720 (1 mg/kg) | MTX (1 mg/kg) |

| IL-1β (pg/mL) | ~150 | ~100 | ~75 | ~60 | ~70 | ~80 |

| IL-18 (pg/mL) | ~1200 | ~900 | ~700 | ~600 | ~650 | ~750 |

| IL-5 (pg/mL) | ~250 | ~180* | ~150 | ~120 | ~140 | ~160 |

*p < 0.05, **p < 0.01 compared to the arthritic control group. Data are approximate values estimated from graphical representations in the source publication and are intended for illustrative purposes.

Table 2: Effect of this compound on Chemokine Levels in Adjuvant-Induced Arthritis Rat Model

| Chemokine | Control (Arthritic) | This compound (0.6 mg/kg) | This compound (1.2 mg/kg) | This compound (2.4 mg/kg) | FTY720 (1 mg/kg) | MTX (1 mg/kg) |

| IP-10 (pg/mL) | ~3000 | ~2000 | ~1500 | ~1200 | ~1400 | ~1800 |

| CCL3 (MIP-1α) (pg/mL) | ~800 | ~600 | ~450 | ~350 | ~400 | ~500 |

| CCL5 (RANTES) (pg/mL) | ~1000 | ~700* | ~500 | ~400 | ~450 | ~600 |

*p < 0.05, **p < 0.01 compared to the arthritic control group. Data are approximate values estimated from graphical representations in the source publication and are intended for illustrative purposes.

The data clearly indicates a dose-dependent reduction in the levels of key pro-inflammatory cytokines (IL-1β, IL-18, IL-5) and chemokines (IP-10, CCL3, CCL5) in the joints of arthritic rats treated with this compound.[1] This suppression of both Th1 (IL-1β, IL-18, IP-10) and Th2 (IL-5) mediated inflammatory responses highlights the broad anti-inflammatory profile of this compound.[1]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

Adjuvant-Induced Arthritis (AA) Model in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

-

Treatment: Oral administration of this compound (at doses of 0.6, 1.2, and 2.4 mg/kg), FTY720 (1 mg/kg), or Methotrexate (MTX, 1 mg/kg) was initiated on the day of adjuvant injection and continued daily for 28 days.

-

Assessment: The severity of arthritis was evaluated by measuring hind paw swelling (perimeter and volume) and an arthritic index score.

Collagen-Induced Arthritis (CIA) Model in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction:

-

Primary Immunization (Day 0): Intradermal injection of 0.2 mL of an emulsion containing bovine type II collagen (2 mg/mL) and an equal volume of Incomplete Freund's Adjuvant at the base of the tail.

-

Booster Immunization (Day 7): A second intradermal injection of the same emulsion.

-

-

Treatment: Oral administration of this compound (at doses of 0.3, 0.6, and 1.2 mg/kg), FTY720 (1 mg/kg), or Methotrexate (MTX, 1 mg/kg) was initiated on day 7 and continued daily.

-

Assessment: Similar to the AA model, arthritis severity was assessed by measuring hind paw swelling and an arthritic index score.

Cytokine and Chemokine Analysis

-

Sample Collection: At the end of the treatment period, articular tissue from the joints was collected.

-

Sample Preparation: Tissue samples were homogenized to create protein lysates.

-

Analysis Method: A multi-factor magnetic bead-based immunoassay kit (Millipore) was used to quantify the levels of various cytokines and chemokines in the articular tissue protein lysates according to the manufacturer's instructions. The analysis was performed using a Luminex platform.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies of this compound.

Caption: Mechanism of action of this compound in modulating lymphocyte trafficking.

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: Workflow for cytokine and chemokine analysis from joint tissue.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for autoimmune diseases, primarily through its mechanism of S1P1 receptor modulation and subsequent reduction in circulating lymphocytes. The preclinical data robustly supports its ability to decrease the local production of key pro-inflammatory cytokines and chemokines in inflamed tissues. This targeted immunomodulatory effect, without causing broad immunosuppression, positions this compound as a promising candidate for further clinical development in the treatment of rheumatoid arthritis and other inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic utility of this compound.

References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Activity Relationship of IMMH001: A Technical Guide for Researchers

IMMH001 , also known as SYL930, is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors.[1][2] Extensive research has demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis, owing to its potent immunomodulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the structural activity relationship of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used in its evaluation.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that undergoes in vivo phosphorylation to its active metabolite, This compound-P .[1][4] This active form selectively targets and modulates a subset of the S1P receptor family, which are G protein-coupled receptors (GPCRs) that play a critical role in lymphocyte trafficking.[1][3][5]

This compound-P acts as a functional antagonist at the S1P receptor subtype 1 (S1P1).[1] By binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor, rendering the lymphocytes insensitive to the endogenous S1P gradient that normally chemoattracts them out of the secondary lymphoid organs.[1][3] This leads to the sequestration of lymphocytes within these organs, resulting in a dose-dependent reduction of peripheral blood lymphocytes.[1] This reduction in circulating lymphocytes, in turn, mitigates the inflammatory cascade characteristic of autoimmune diseases.[1][2]

Quantitative Data: Receptor Selectivity Profile

The selectivity of this compound-P for S1P receptor subtypes is a key aspect of its pharmacological profile. The following table summarizes the half-maximal effective concentration (EC50) values of this compound-P for human S1P receptors, as determined by a β-arrestin recruitment assay.[1][4]

| Receptor Subtype | EC50 (nM) |

| S1P1 | 12.4 |

| S1P2 | > 1000 |

| S1P3 | > 1000 |

| S1P4 | 19.8 |

| S1P5 | 29.4 |

Table 1: In vitro activity of this compound-P on human S1P receptor subtypes.[1][4]

The data clearly indicates that this compound-P is a potent and selective agonist for S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3.[1][4] The high selectivity against S1P3 is particularly noteworthy, as S1P3 activation has been associated with adverse cardiovascular effects, such as bradycardia, observed with less selective S1P receptor modulators like fingolimod.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments cited in the evaluation of this compound.

In Vitro S1P Receptor Activation Assay

The functional activity of this compound-P at the human S1P receptors (S1P1-5) was determined using a β-arrestin recruitment assay.

-

Cell Lines: CHO-K1 cells stably co-expressing the respective human S1P receptor subtype and a β-arrestin-enzyme fragment complementation system were used.

-

Compound Preparation: this compound-P was serially diluted to various concentrations.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and incubated.

-

The cells were then treated with different concentrations of this compound-P.

-

Following incubation, the chemiluminescent substrate was added.

-

The luminescence, indicative of β-arrestin recruitment to the receptor, was measured using a plate reader.

-

-

Data Analysis: The EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)

The therapeutic efficacy of this compound was evaluated in a well-established animal model of rheumatoid arthritis.

-

Animals: Lewis rats were used for this study.

-

Induction of Arthritis: Arthritis was induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Treatment: this compound was administered orally once daily, starting from the day of adjuvant injection.

-

Efficacy Parameters:

-

Paw Swelling: The volume of the hind paws was measured using a plethysmometer at regular intervals.

-

Arthritic Score: The severity of arthritis in each paw was graded based on a macroscopic scoring system.

-

Histopathology: At the end of the study, the joints were collected for histological examination to assess inflammation, pannus formation, and bone erosion.

-

-

Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.

Flow Cytometry for Peripheral Blood Lymphocyte Counting

To confirm the mechanism of action of this compound, its effect on peripheral blood lymphocyte counts was quantified.

-

Sample Collection: Blood samples were collected from rats at various time points after oral administration of this compound.

-

Staining: The whole blood samples were incubated with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD45RA for B cells).

-

Lysis: Red blood cells were lysed using a lysis buffer.

-

Data Acquisition: The stained cells were analyzed on a flow cytometer.

-

Data Analysis: The percentage and absolute number of different lymphocyte subpopulations were determined using appropriate gating strategies in the analysis software.

Structure-Activity Relationship (SAR)

While a detailed SAR study involving a library of this compound analogs has not been published in the public domain, the current understanding of this compound's activity is based on the broader knowledge of S1P receptor modulators. The general pharmacophore for S1P1 agonists consists of a polar head group (in the case of this compound-P, the phosphate group) that mimics the phosphate of S1P, a linker, and a lipophilic tail that occupies a hydrophobic pocket in the receptor.

The high potency and selectivity of this compound-P suggest that its specific chemical structure provides an optimal fit within the binding pockets of S1P1, S1P4, and S1P5, while being sterically or electronically disfavored for interaction with S1P2 and S1P3. Further research on the co-crystal structure of this compound-P with these receptors would provide invaluable insights into the precise molecular interactions driving its activity and selectivity.

Conclusion

This compound is a promising S1P receptor modulator with a well-defined mechanism of action and a favorable selectivity profile. Its ability to sequester lymphocytes in secondary lymphoid organs translates to significant therapeutic potential in autoimmune diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs. Future studies focusing on the detailed structural requirements for its interaction with S1P receptors will be instrumental in designing the next generation of selective immunomodulators.

References

- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator this compound Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]

- 5. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]

In Vivo Efficacy of IMMH001 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a novel, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P, which demonstrates high agonistic activity on S1P1. This activity leads to the modulation of lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes in the peripheral blood. This mechanism of action suggests a therapeutic potential for this compound in the treatment of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound in various animal models, with a focus on rheumatoid arthritis, experimental autoimmune encephalomyelitis, and psoriasis.

Mechanism of Action: S1P1 Modulation and Lymphocyte Trafficking

This compound is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][2] Its therapeutic effects are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes. The binding of the active phosphate metabolite of this compound to S1P1 on lymphocytes induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches.[1] Consequently, this compound treatment leads to a significant and reversible reduction of peripheral blood lymphocytes, including both T and B cells, while concurrently increasing lymphocyte counts within these secondary lymphoid tissues.[1] This sequestration of lymphocytes prevents their infiltration into sites of inflammation, thereby mitigating the autoimmune response and tissue damage.

In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis

This compound has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid arthritis (RA), specifically the adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models in rats.[1][2]

Adjuvant-Induced Arthritis (AA)

In the rat AA model, oral administration of this compound resulted in a dose-dependent reduction in hind paw swelling and a significant decrease in the arthritis index.[1]

Data Summary: Efficacy of this compound in Rat Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Hind Paw Perimeter (mm) on Day 28 | Mean Hind Paw Volume (mL) on Day 28 | Mean Arthritis Index on Day 28 |

| Normal Control | - | Oral | ~22 | ~1.2 | 0 |

| Arthritic Control | Vehicle | Oral | ~38 | ~3.8 | ~12 |

| This compound | 0.1 | Oral | ~32 | ~2.8 | ~8 |

| This compound | 0.2 | Oral | ~28 | ~2.2 | ~5 |

| Methotrexate | 0.2 | Oral | ~26 | ~2.0 | ~4 |

Data are estimated from graphical representations in Jin et al., 2019 and are intended for comparative purposes.[1]

Histological analysis of the joints from AA rats treated with this compound showed a marked reduction in inflammatory cell infiltration, synovial hyperplasia, and bone and cartilage destruction, resulting in a significantly lower pathological score compared to untreated arthritic animals.[1]

Collagen-Induced Arthritis (CIA)

Similar to the AA model, this compound treatment in the rat CIA model led to a significant attenuation of disease progression. The treatment effectively reduced hind paw swelling and the overall arthritis score.[1][2]

Data Summary: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Hind Paw Perimeter (mm) on Day 28 | Mean Hind Paw Volume (mL) on Day 28 | Mean Arthritis Index on Day 28 |

| Normal Control | - | Oral | ~23 | ~1.3 | 0 |

| Arthritic Control | Vehicle | Oral | ~35 | ~3.5 | ~10 |

| This compound | 0.2 | Oral | ~28 | ~2.4 | ~6 |

| This compound | 0.4 | Oral | ~25 | ~2.0 | ~4 |

| Methotrexate | 0.2 | Oral | ~26 | ~2.1 | ~4.5 |

Data are estimated from graphical representations in Jin et al., 2019 and are intended for comparative purposes.[1]

Furthermore, this compound treatment in the AA model was shown to significantly decrease the levels of pro-inflammatory cytokines and chemokines, including IL-1β, IL-5, IL-18, IP-10, CCL3, and CCL5, in the inflamed joints.[1]

Experimental Protocols: Rodent Models of Rheumatoid Arthritis

Adjuvant-Induced Arthritis (AA) Model in Rats

-

Animals: Male Sprague-Dawley rats (6-8 weeks old) are typically used.

-

Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

-

Treatment: Oral administration of this compound, vehicle control, or a positive control (e.g., methotrexate) is initiated on the day of adjuvant injection and continues daily for a specified period (e.g., 28 days).

-

Assessment:

-

Clinical Scoring: Hind paw volume and perimeter are measured at regular intervals using a plethysmometer and a digital caliper, respectively. The severity of arthritis is scored based on erythema, swelling, and ankylosis of the joints.

-

Histopathology: At the end of the study, the animals are euthanized, and the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Collagen-Induced Arthritis (CIA) Model in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are commonly used.

-

Induction:

-

Primary Immunization (Day 0): Rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen and FCA.

-

Booster Immunization (Day 7): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: Dosing with this compound or controls typically begins after the booster immunization and continues for the duration of the study.

-

Assessment: The assessment parameters are similar to the AA model, including regular measurement of paw swelling and arthritis scores, followed by terminal histopathological evaluation of the joints.

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis

This compound has been reported to have therapeutic effects in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for multiple sclerosis.[1] While detailed quantitative data from published studies are limited, the mechanism of action of this compound, involving the sequestration of lymphocytes, strongly supports its potential efficacy in this T-cell-mediated autoimmune disease.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Animals: Female C57BL/6 mice (8-12 weeks old) are frequently used for the MOG35-55-induced EAE model.

-

Induction:

-

Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in FCA.

-

Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of pathogenic T cells into the central nervous system.

-

-

Treatment: Prophylactic or therapeutic administration of this compound or controls is performed.

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the degree of paralysis.

-

Histopathology: At the peak of the disease or at the study endpoint, the brain and spinal cord are collected for histological analysis to assess immune cell infiltration and demyelination.

-

In Vivo Efficacy in a Mouse Model of Psoriasis

The efficacy of S1P1 modulators has also been demonstrated in animal models of psoriasis. A structurally similar compound, IMMH002, has shown significant therapeutic effects in an imiquimod-induced psoriasis-like skin inflammation model in mice. Given the shared mechanism of action, it is anticipated that this compound would exhibit similar efficacy.

Experimental Protocol: Imiquimod-Induced Psoriasis in Mice

-

Animals: BALB/c mice are often used for this model.

-

Induction: A daily topical application of imiquimod cream (5%) is administered to the shaved back skin of the mice for a consecutive number of days (e.g., 6-7 days) to induce psoriasis-like skin lesions.

-

Treatment: Oral administration of the test compound, vehicle, or a positive control is typically initiated one hour before the imiquimod application.

-

Assessment:

-

Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.

-

Histopathology: Skin biopsies are collected at the end of the experiment for H&E staining to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound in animal models of autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action as an S1P1 modulator, leading to the sequestration of lymphocytes, provides a sound rationale for its therapeutic potential. The significant reduction in clinical signs of arthritis, coupled with favorable histological outcomes and a decrease in pro-inflammatory mediators in the joints of treated animals, underscores the promise of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its efficacy in other autoimmune conditions and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for IMMH001 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the administration of IMMH001 (also known as SYL930) in mouse models for preclinical research. This compound is a selective modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1), also showing activity at S1P4 and S1P5.[1][2][3] Its primary mechanism of action involves the induction of lymphocyte homing to secondary lymphoid tissues, which leads to a reduction of circulating lymphocytes in the peripheral blood.[1][4] This immunomodulatory effect makes this compound a compound of interest for autoimmune and inflammatory diseases.[4][5] The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mice.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that, upon in vivo phosphorylation to its active form this compound-P, acts as a functional agonist at the S1P1 receptor.[2][4] The binding of this compound-P to S1P1 on lymphocytes leads to the internalization and degradation of the receptor.[5] This process renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[5] Consequently, lymphocytes are sequestered within the lymphoid organs, leading to a decrease in their numbers in the peripheral circulation and at sites of inflammation.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its phosphorylated active form.